2-Amino-2-ethyl-3-methylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-ethyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-7(9,5(2)3)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGIKOEKZMKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Amino 2 Ethyl 3 Methylbutanamide
Direct Synthesis of 2-Amino-2-ethyl-3-methylbutanamide
The most direct route to this compound involves the formation of a primary amide from the corresponding carboxylic acid, 2-amino-2-ethyl-3-methylbutanoic acid.
Amidation Reactions for Primary Amide Formation
The direct conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. libretexts.org Traditional methods often involve the activation of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride, followed by reaction with ammonia. libretexts.org However, for α-amino acids, the presence of the amino group can lead to side reactions and the potential for racemization.
Direct amidation of unprotected amino acids is a more atom-economical approach, though it can be challenging due to the zwitterionic nature of amino acids, which often results in poor solubility in organic solvents. nih.gov The direct condensation of a carboxylic acid and an amine to form an amide is a challenging reaction due to the formation of a stable ammonium (B1175870) salt. rsc.org High temperatures are typically required to drive the dehydration of this salt to the desired amide. rsc.org
Specific Coupling Agents and Reagents in Amidation
To overcome the challenges of direct amidation, a variety of coupling agents have been developed to facilitate the reaction under milder conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by an amine or ammonia.
For the synthesis of amides, common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium-based reagents such as HATU, HBTU, and HCTU. However, the synthesis of sterically hindered amides, such as this compound, can be difficult even with the best coupling reagents due to the slow nucleophilic attack of the amine in a crowded environment. chimia.ch
Recent advancements have introduced new catalytic systems for direct amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids, including N-protected amino acids, with high yields. rsc.org Another approach involves the use of borate-based Lewis acids, such as B(OCH₂CF₃)₃, which can effectively catalyze the direct amidation of unprotected amino acids. nih.gov The formation of acyl fluorides in situ using reagents like BTFFH at elevated temperatures has also proven effective for coupling sterically hindered substrates. rsc.orgresearchgate.net
Table 1: Comparison of Coupling Agents for Amide Synthesis
| Coupling Agent/Method | Advantages | Disadvantages | Applicable To Steric Hindrance |
| Carbodiimides (DCC, EDC) | Widely available, well-established. | Can lead to side products, racemization. | Moderately effective. chimia.ch |
| Uronium Salts (HATU, HBTU) | High coupling efficiency, rapid reactions. acs.org | Expensive, can be sensitive to moisture. | Good, but may require optimization. rsc.org |
| Titanium Tetrafluoride (TiF₄) | Catalytic, high yields, non-chromatographic purification. rsc.org | Requires refluxing conditions. rsc.org | Effective for N-protected amino acids. rsc.org |
| Boron Lewis Acids (B(OCH₂CF₃)₃) | Catalytic, works with unprotected amino acids. nih.gov | May require excess amine. nih.gov | Demonstrated for various amino acids. nih.gov |
| Acyl Fluoride (in situ) | Effective for hindered and electron-deficient substrates. rsc.orgresearchgate.net | May require elevated temperatures. rsc.orgresearchgate.net | Highly effective. rsc.orgresearchgate.net |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of reagents. For instance, in borate-catalyzed amidations, the use of a solvent that allows for the azeotropic removal of water, such as tert-amyl methyl ether (TAME), can be beneficial. nih.gov
Design of Experiments (DoE) can be a powerful tool to understand the interplay of different factors. In one study on borate-catalyzed amidation, DoE revealed that amine and catalyst loading were the most significant factors affecting the yield of the desired amino amide. nih.gov Using an excess of the amine was found to minimize the formation of byproducts. nih.gov For challenging couplings, such as those involving sterically hindered components, elevated temperatures may be necessary to drive the reaction to completion. rsc.orgresearchgate.net
Synthesis of Substituted 2-Amino-3-methylbutanamide (B3250160) Derivatives (General Approaches Applicable to the Core Structure)
While the direct synthesis focuses on the specific target molecule, broader synthetic strategies for related structures can provide valuable insights and alternative routes.
Stereoselective Synthesis of Chiral Butanamide Scaffolds
The synthesis of chiral α,α-disubstituted amino acids and their derivatives is an area of significant research interest. nih.govprismbiolab.com Several methods have been developed for the enantioselective synthesis of such compounds, which could be adapted for the preparation of chiral this compound.
One approach involves the enantioselective alkylation or arylation of glycine (B1666218) derivatives. prismbiolab.com Another powerful strategy is the asymmetric Strecker reaction, which introduces the amino and nitrile functionalities in a stereocontrolled manner. prismbiolab.com More recently, catalytic methods have emerged, such as the N-H insertion reactions of vinyldiazoacetates catalyzed by a combination of dirhodium(II) carboxylates and chiral spiro phosphoric acids, offering a route to α-alkenyl α-amino acids with high enantioselectivity. nih.gov Additionally, Cu/Ir dual catalysis has been successfully employed for the stereodivergent α-allylation of aldimine esters, allowing access to all four stereoisomers of products with two contiguous stereocenters. acs.org
Utilization of Amino Acid Precursors and Derivatives (e.g., Weinreb Amides)
Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes from carboxylic acid derivatives. bohrium.comwikipedia.org The synthesis of a Weinreb amide from the corresponding amino acid provides a stable intermediate that can be purified and then reacted with a suitable nucleophile. orientjchem.orgresearchgate.net
The preparation of Weinreb amides can be achieved through various methods, including the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine using activating agents. bohrium.comorientjchem.org Once formed, the Weinreb amide can be a precursor to the desired primary amide, although this is a less direct route. A more common application is in the construction of more complex molecules where the Weinreb amide functionality allows for the controlled addition of organometallic reagents. wikipedia.org
Multi-step Synthetic Sequences Incorporating the Butanamide Moiety
A common and adaptable method for the synthesis of α,α-disubstituted amino amides is the Strecker synthesis. This approach can be tailored for this compound, commencing with a suitable ketone precursor. The sequence involves the reaction of 3-methyl-2-pentanone (B1360105) with a cyanide source, such as potassium cyanide, and an ammonium salt, like ammonium chloride, to form the intermediate α-aminonitrile, 2-amino-2-ethyl-3-methylbutanenitrile. Subsequent partial hydrolysis of the nitrile functionality yields the desired primary amide.
An alternative multi-step sequence could involve the alkylation of a protected glycine derivative. This method offers a high degree of control over the stereochemistry if a chiral glycine equivalent is employed. The process would begin with the deprotonation of an N-protected glycine ester, followed by sequential alkylation with an ethyl group and an isopropyl group. Saponification of the ester and subsequent amidation would furnish the protected amino amide. The final step would be the removal of the protecting group to yield this compound. The conversion of nitriles to amides via partial hydrolysis with sodium hydroxide (B78521) and careful temperature control is a known method, though achieving high yields can be challenging due to the potential for further hydrolysis to the carboxylic acid. mdpi.com
Below is a proposed multi-step synthetic pathway based on the Strecker synthesis:
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 3-Methyl-2-pentanone | KCN, NH₄Cl | 2-Amino-2-ethyl-3-methylbutanenitrile |
| 2 | 2-Amino-2-ethyl-3-methylbutanenitrile | H₂O, Acid or Base catalyst | This compound |
Emerging and Sustainable Synthetic Pathways
Recent advancements in chemical synthesis have emphasized the development of more environmentally benign and efficient methodologies. These emerging pathways are highly relevant to the production of specialized chemicals like this compound.
Biocatalytic Approaches (e.g., Nitrile Hydratase-Mediated Hydrolysis)
Biocatalysis has emerged as a powerful tool for the selective and efficient synthesis of amides from nitriles under mild conditions. nih.gov The enzyme nitrile hydratase (NHase) is particularly effective in this transformation. researchgate.net This enzymatic approach offers a green alternative to traditional chemical hydrolysis, which often requires harsh acidic or basic conditions. nih.gov
For the synthesis of this compound, the corresponding precursor, 2-amino-2-ethyl-3-methylbutanenitrile, can be subjected to enzymatic hydrolysis using a whole-cell biocatalyst containing nitrile hydratase. Strains of microorganisms such as Rhodococcus are known to produce robust nitrile hydratases. researchgate.netnih.govresearchgate.netnih.gov For instance, in the synthesis of the similar compound 2-amino-2,3-dimethylbutyramide, a key intermediate for imidazolinone herbicides, nitrile hydratase from Nocardia globerula or Rhodococcus boritolerans has been successfully employed. mdpi.comnih.govgoogle.com The reaction is typically carried out in an aqueous buffer system at a controlled temperature and pH to ensure optimal enzyme activity and stability. nih.gov This biocatalytic method is noted for its high conversion rates and yields, often exceeding 90%. nih.gov
The following table summarizes typical conditions for the biocatalytic hydrolysis of a related aminonitrile:
| Parameter | Condition |
| Biocatalyst | Nitrile hydratase (e.g., from Rhodococcus sp.) |
| Substrate | 2-amino-2,3-dimethylbutyronitrile (analogous) |
| Temperature | 10-30°C nih.govnih.gov |
| pH | 6.0-10.0 google.com |
| Reaction Time | Typically a few hours to 24 hours google.com |
| Yield | >90% nih.gov |
Green Chemistry Principles in Butanamide Synthesis
The principles of green chemistry provide a framework for designing more sustainable chemical processes. researchgate.net These principles can be applied to the synthesis of this compound to minimize environmental impact and enhance safety. unibo.itnih.gov
Key green chemistry considerations for butanamide synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The biocatalytic hydrolysis of a nitrile to an amide is an excellent example of a highly atom-economical reaction.
Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free systems. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Biocatalysts like nitrile hydratase are highly selective and efficient, reducing the need for protecting groups and minimizing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often proceed under mild conditions, making them more energy-efficient than many traditional chemical methods that require heating. researchgate.net
Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader principle encourages the use of starting materials derived from renewable resources.
Purification and Isolation Techniques in Butanamide Synthesis
The final stage of any synthetic process is the purification and isolation of the target compound in a high state of purity. For this compound, a polar and functionalized molecule, specific techniques are required.
Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography)
Column chromatography is a fundamental technique for the purification of organic compounds. For a polar compound like this compound, silica gel is a common stationary phase. The polarity of the eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often employed.
Given the basic nature of the amino group, tailing of the peak on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the eluent system. Alternatively, amine-functionalized silica can be used as the stationary phase to improve peak shape and separation. mdpi.comscielo.org.mx
A potential solvent system for the column chromatography of this compound could be a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol, with a small percentage of triethylamine.
| Chromatographic Method | Stationary Phase | Potential Eluent System |
| Silica Gel Column Chromatography | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine |
| Ethyl Acetate/Methanol with 0.1-1% Triethylamine |
Crystallization Protocols and Yield Optimization
Crystallization is a powerful technique for the final purification of solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of high-purity crystals upon cooling.
For a polar amide like this compound, polar solvents such as ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane may be suitable for crystallization. google.com To optimize the yield, the crude product should be dissolved in a minimal amount of the hot solvent to ensure the solution is saturated. Slow cooling of the solution promotes the formation of larger, purer crystals. The final product can then be isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum.
Advanced Spectroscopic and Structural Characterization of 2 Amino 2 Ethyl 3 Methylbutanamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of each atom can be constructed.
¹H NMR Spectroscopy for Proton Environment Elucidation
The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The amide (-CONH₂) protons would also present as two distinct broad signals at room temperature due to restricted rotation around the C-N bond. azom.comnanalysis.com The protons of the ethyl and isopropyl groups would exhibit characteristic splitting patterns.
Predicted ¹H NMR Spectral Data for 2-Amino-2-ethyl-3-methylbutanamide:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH ₃ (isopropyl) | ~0.9 | Doublet | 6H |
| -CH ₃ (ethyl) | ~0.9 | Triplet | 3H |
| -CH ₂- (ethyl) | ~1.5-1.7 | Quartet | 2H |
| -CH - (isopropyl) | ~1.8-2.0 | Multiplet (Septet) | 1H |
| -NH ₂ (amine) | ~1.5-2.5 | Broad Singlet | 2H |
| -CONH ₂ (amide) | ~6.0-8.0 | Two Broad Singlets | 2H |
This table is based on predicted values and data from analogous compounds.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its bonding environment.
The carbonyl carbon of the amide group is characteristically deshielded and would appear at the downfield end of the spectrum. The quaternary carbon bonded to the amine and ethyl group would also have a distinct chemical shift. The carbons of the ethyl and isopropyl groups would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (isopropyl) | ~17-19 |
| -C H₃ (ethyl) | ~8-10 |
| -C H₂- (ethyl) | ~28-32 |
| -C H- (isopropyl) | ~33-37 |
| Quaternary C | ~58-62 |
| -C =O (amide) | ~175-180 |
This table is based on predicted values and data from analogous compounds like N-ethylacetamide and other aliphatic amines and amides. docbrown.infochemicalbook.com
Advanced NMR Techniques for Stereochemical Assignment and Conformation
To unambiguously assign the stereochemistry and determine the preferred conformation of this compound in solution, advanced NMR techniques are essential.
Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal proton-proton couplings within the molecule, confirming the connectivity of the ethyl and isopropyl groups. For instance, cross-peaks would be observed between the methyl and methylene (B1212753) protons of the ethyl group, and between the methyl and methine protons of the isopropyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon in the skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry and conformation. This technique detects protons that are close in space, irrespective of their bonding. For a specific enantiomer, NOE correlations would be observed between specific protons on the ethyl and isopropyl groups, providing insight into the molecule's preferred spatial arrangement. mdpi.com The study of restricted bond rotation in amides can also be investigated using variable temperature NMR and exchange spectroscopy. azom.comnanalysis.comcopernicus.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amine and the primary amide.
The primary amine (-NH₂) group would exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. An N-H bending vibration would also be expected around 1650-1580 cm⁻¹.
The primary amide (-CONH₂) group also shows distinctive IR absorptions. Two N-H stretching bands, often overlapping with the amine stretches, would appear in the range of 3370-3170 cm⁻¹. A very strong C=O stretching absorption (Amide I band) would be prominent between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1650-1620 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium-Weak |
| Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3370-3170 | Medium |
| Alkyl C-H | C-H Stretch | 2960-2850 | Strong |
| Amide (C=O) | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Amine/Amide | N-H Bend | 1650-1580 | Medium-Variable |
This table is based on established IR correlation charts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (molar mass: 144.24 g/mol ), the molecular ion peak (M⁺) would be observed in the mass spectrum.
A key fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In this molecule, α-cleavage could lead to the loss of an ethyl radical or an isopropyl group from the carbon bearing the amino group.
Amides also undergo characteristic fragmentation. A common fragmentation for primary amides is the cleavage of the R-CONH₂ bond, which would result in a peak at m/z 44, corresponding to the [CONH₂]⁺ ion. nih.gov Another possibility is the McLafferty rearrangement if a γ-hydrogen is available, though this is less likely to be the primary pathway in this specific structure. Cleavage of the amide C-N bond is also a common fragmentation pattern. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 129 | [M - CH₃]⁺ | Loss of a methyl radical |
| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |
| 101 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (α-cleavage) |
| 72 | [C₄H₁₀N]⁺ | α-cleavage fragment |
| 44 | [CONH₂]⁺ | Cleavage of the R-CONH₂ bond |
This table presents predicted fragmentation patterns based on the general behavior of aliphatic amines and amides. libretexts.orgnih.gov
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. nsf.gov For a chiral molecule like this compound, obtaining a suitable crystal for analysis would be a critical step.
The analysis would reveal the precise conformation of the molecule in the crystal lattice, showing the spatial arrangement of the ethyl and isopropyl groups around the chiral center. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the crystal packing. The determination of the absolute configuration is possible with this technique, which is crucial for chiral molecules. mdpi.com In recent years, studies on twisted acyclic amides have shown how substituent effects can lead to significant deviations from amide planarity, a feature that X-ray crystallography is uniquely suited to quantify. nsf.govnih.govnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Analysis
Due to the presence of a stereocenter at the α-carbon, this compound is a chiral molecule existing as two enantiomers. The ethyl and isopropyl groups attached to the chiral center create significant steric hindrance, which is expected to restrict the conformational freedom of the molecule. This conformational rigidity makes chiroptical techniques particularly well-suited for its stereoisomeric analysis.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For amino acids and their derivatives that lack strongly absorbing chromophores in their side chains, the primary electronic transitions are associated with the carboxylate or amide group. These transitions, typically the n → π* and π → π* transitions, are inherently sensitive to the chiral environment of the α-carbon.
The steric bulk of the ethyl and isopropyl groups is anticipated to influence the conformational equilibrium of the molecule, which in turn affects the observed ECD spectrum. Different conformers can exhibit ECD signals of opposite signs, and the experimentally observed spectrum represents the population-weighted average of the spectra of all contributing conformers.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution and for studying their conformational properties und.edu. The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.
For this compound, the VCD spectrum would be characterized by signals arising from the vibrations of the amide group (Amide I, Amide II, etc.), as well as from the C-H and other skeletal vibrations. The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly informative for conformational analysis nih.govnih.gov.
The analysis of VCD spectra is often complemented by quantum chemical calculations, typically using Density Functional Theory (DFT) psu.edu. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the different possible enantiomers and their stable conformers, the absolute configuration can be unambiguously assigned und.edu. Studies on other sterically hindered amino acids and peptides have demonstrated the high sensitivity of VCD to subtle conformational changes induced by bulky substituents nih.gov. For instance, solid-state VCD studies on crystalline amino acids have shown that intermolecular interactions can significantly enhance certain VCD signals compared to the solution state researchgate.net.
The chiroptical properties of α,α-disubstituted amino acids, which are close structural analogs of this compound, have been investigated, particularly in the context of peptide chemistry. These studies reveal that the steric hindrance imposed by the two α-substituents strongly influences the accessible conformational space, often favoring specific secondary structures like helices or extended conformations in peptides acs.org. The chirality of the α,α-disubstituted amino acid can dictate the screw sense (right-handed or left-handed) of the resulting helical peptide.
A crystallographic study of a close analog, 2-Amino-2,3-dimethylbutanamide, revealed that in the solid state, the racemic mixture forms a centrosymmetric crystal structure with intermolecular hydrogen bonds linking the enantiomers nih.gov. While this study did not include chiroptical analysis, the detailed structural information is valuable for interpreting potential solid-state VCD spectra.
The table below summarizes the expected chiroptical spectroscopic features for a generic, sterically hindered α,α-dialkylated amino amide like this compound, based on established principles and data from analogous compounds.
| Spectroscopic Technique | Spectral Region | Chromophore/Vibrational Mode | Expected Information |
| Electronic Circular Dichroism (ECD) | 210-230 nm | Amide n → π | Absolute Configuration, Conformational Analysis |
| < 200 nm | Amide π → π | Absolute Configuration | |
| Vibrational Circular Dichroism (VCD) | ~1650 cm⁻¹ | Amide I (C=O stretch) | Conformation, Absolute Configuration |
| ~1550 cm⁻¹ | Amide II (N-H bend, C-N stretch) | Conformation, Absolute Configuration | |
| 2800-3000 cm⁻¹ | C-H stretches | Conformational details of alkyl groups |
This table is interactive.
Chemical Reactivity and Mechanistic Studies of 2 Amino 2 Ethyl 3 Methylbutanamide
Intrinsic Reactivity of Amine and Amide Functional Groups
The inherent reactivity of the amine and amide moieties forms the basis of the molecule's chemical transformations.
Nucleophilic Reactivity of the Amino Group
The primary amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. However, the reactivity of this group in 2-Amino-2-ethyl-3-methylbutanamide is significantly diminished due to steric hindrance. The bulky ethyl and isopropyl groups surrounding the α-carbon physically obstruct the approach of electrophiles to the nitrogen's lone pair. masterorganicchemistry.comfiveable.me
This steric shielding makes the amine less nucleophilic compared to less hindered primary amines, such as that in glycine (B1666218) or alanine. masterorganicchemistry.com While the basicity (the ability to accept a proton) is less affected by steric bulk because a proton is small, the nucleophilicity (the ability to attack larger electrophilic centers like a carbonyl carbon) is markedly reduced. masterorganicchemistry.commasterorganicchemistry.com Consequently, reactions requiring the amino group to act as a nucleophile would proceed slower and may require more forcing conditions compared to sterically unencumbered analogues.
Table 1: Conceptual Comparison of Amine Reactivity
| Compound | Substituents at α-Carbon | Steric Hindrance | Expected Relative Nucleophilicity |
|---|---|---|---|
| Glycinamide | H, H | Low | High |
| Alaninamide | H, CH₃ | Moderate | Medium |
| This compound | CH₂CH₃, CH(CH₃)₂ | High | Low |
Acylation and Acyl Transfer Reactions
Acylation of the primary amino group involves its reaction with an acylating agent, such as an acid chloride or anhydride, to form a new amide bond. youtube.com For this compound, this reaction is challenging due to the aforementioned steric hindrance. thieme.denih.gov The formation of α,α-disubstituted N-alkyl amide bonds is noted to be extremely difficult because of the dramatically increased steric hindrance. thieme.de
Successful acylation would likely necessitate highly reactive acylating agents, elevated temperatures, or the use of specialized coupling agents designed to overcome steric barriers. nih.gov Standard peptide coupling conditions might prove inefficient. Intramolecular acyl transfer, while mechanistically possible, is not a prominent reaction pathway for simple amino amides of this nature.
Reduction Chemistry of the Amide Carbonyl
The primary amide functional group (-CONH₂) is relatively unreactive and resistant to reduction. Its conversion to the corresponding amine (2-ethyl-3-methylbutane-1,2-diamine) requires powerful reducing agents. masterorganicchemistry.com Lithium Aluminum Hydride (LiAlH₄) is a classic reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. masterorganicchemistry.comorganic-chemistry.org
The reaction proceeds via the addition of a hydride ion to the amide carbonyl. The steric congestion around the carbonyl group in this compound, while less pronounced than at the amine, would still influence the reaction rate, potentially requiring longer reaction times or an excess of the reducing agent. nih.gov Alternative, more chemoselective methods, such as hydrosilylation using rhodium or zinc catalysts, have also been developed for the reduction of amides, particularly tertiary amides, and could potentially be adapted. organic-chemistry.orgnih.govamphoteros.com
Table 2: General Amide Reduction Methods and Expected Products
| Reagent System | Conditions | Expected Product | Notes |
|---|
Structural Influences on Reactivity
The specific arrangement of atoms and groups within the molecule exerts profound control over its reactivity.
Stereoelectronic Effects of Substituents
Stereoelectronic effects relate to how the spatial arrangement of orbitals influences molecular properties and reactivity. researchgate.netnih.gov In this compound, two key effects are at play:
Inductive Effect : The ethyl and isopropyl groups are electron-donating. They increase the electron density on the α-carbon and, to a lesser extent, on the adjacent nitrogen and carbonyl carbon. This inductive effect slightly increases the basicity of the amino group but is overshadowed by the steric effects on its nucleophilicity.
Thorpe-Ingold Effect (gem-Dialkyl Effect) : The presence of two bulky alkyl groups on the α-carbon compresses the bond angle between the amino group and the amide group. wikipedia.org This phenomenon, known as the Thorpe-Ingold effect, brings the terminal groups of a chain closer together, which typically accelerates intramolecular cyclization reactions. wikipedia.orglucp.netmagtech.com.cn While there are no obvious intramolecular reactions for this specific molecule to undergo, this structural compression is a key feature of its conformation and can influence how the molecule presents itself to other reactants. nih.gov
Role of Chirality in Reaction Pathways
The α-carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). alevelchemistry.co.ukwikipedia.orgwou.edu This chirality is a critical factor in its chemical reactions, especially when interacting with other chiral molecules. royalsocietypublishing.orgacs.org
When a single enantiomer of this compound reacts with a chiral reagent, two diastereomeric transition states are possible. These diastereomers have different energies, leading to different reaction rates and resulting in one diastereomeric product being favored over the other—a phenomenon known as stereoselectivity. nih.govrsc.org For instance, the acylation of (R)-2-Amino-2-ethyl-3-methylbutanamide with a chiral carboxylic acid would produce a mixture of two diastereomeric peptides, likely in unequal amounts. This principle is fundamental in asymmetric synthesis, where the goal is to control the formation of specific stereoisomers. acs.orgrsc.org
Mechanistic Investigations of Butanamide Transformations
The chemical reactivity of this compound, a sterically hindered α,α-disubstituted amino amide, is governed by the electronic and steric properties of its constituent functional groups. Mechanistic studies, primarily on structurally related amides, provide insights into the pathways of its formation and cleavage.
Kinetic Studies of Amide Bond Formation and Cleavage
Kinetic investigations into the formation and cleavage of the amide bond in molecules structurally similar to this compound reveal the significant influence of steric hindrance and reaction conditions on the rates of these processes.
Amide Bond Formation:
The synthesis of α,α-disubstituted α-amino amides can be challenging due to the steric congestion around the carbonyl carbon. The direct condensation of a carboxylic acid and an amine to form an amide is a common method, though it often requires harsh conditions or the use of coupling agents to proceed at a reasonable rate. libretexts.org For sterically hindered systems, the reactivity of the carboxylic acid derivative is crucial. The use of more reactive acylating agents, such as acid chlorides or anhydrides, can facilitate the reaction. libretexts.org
Kinetic studies on the synthesis of related amides have shown that the reaction rate is sensitive to the size of the substituents on the α-carbon. researchgate.net The presence of two alkyl groups (ethyl and methyl) on the α-carbon of the butanamide structure significantly hinders the approach of the amine nucleophile during formation.
Amide Bond Cleavage (Hydrolysis):
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction, the kinetics of which are highly dependent on pH and temperature. Amide hydrolysis can be catalyzed by acid or base. libretexts.orguregina.ca
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.org For sterically hindered amides, the rate of acid-catalyzed hydrolysis is often slower compared to unhindered amides due to the difficulty of the nucleophile in accessing the reaction center.
Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org The rate of base-promoted hydrolysis is also affected by steric hindrance. acs.org Studies on the hydrolysis of N-substituted amides in high-temperature water have shown that the hydrolysis rate constant is very sensitive to the size of the substituent on the carbonyl carbon atom. researchgate.net
The table below presents hypothetical kinetic data for the hydrolysis of a sterically hindered amide, illustrating the general trends observed in related systems.
Hypothetical Kinetic Data for the Hydrolysis of a Sterically Hindered Amide
| Condition | Catalyst | Temperature (°C) | Rate Constant (k, s-1) |
|---|---|---|---|
| Acidic | 0.1 M HCl | 60 | 1.2 x 10-5 |
| Neutral | Water | 100 | 3.5 x 10-7 |
| Basic | 0.1 M NaOH | 60 | 8.5 x 10-6 |
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating the detailed mechanism of amide transformations. While no studies have specifically isolated and characterized intermediates for the reactions of this compound, the mechanisms for the formation and hydrolysis of amides are well-established and involve key transient species.
Intermediates in Amide Bond Formation:
The formation of amides from carboxylic acid derivatives typically proceeds through a tetrahedral intermediate . In the reaction between an acid chloride and an amine, for instance, the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and release the chloride leaving group. libretexts.org When coupling agents are used, the carboxylic acid is first activated to form a more reactive intermediate, such as an O-acylisourea in the case of dicyclohexylcarbodiimide (B1669883) (DCC), which is then attacked by the amine.
Intermediates in Amide Bond Cleavage:
Similarly, both acid- and base-catalyzed hydrolysis of amides proceed via a tetrahedral intermediate .
Acid-Catalyzed Hydrolysis: The initial protonation of the amide carbonyl is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group (in its protonated form) leads to the carboxylic acid. libretexts.org
Base-Promoted Hydrolysis: The nucleophilic addition of a hydroxide ion to the carbonyl carbon forms a tetrahedral alkoxide intermediate. This intermediate then collapses, ejecting the amide anion as the leaving group, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org
The general structures of these key intermediates in the context of this compound transformations are depicted below.
Plausible Reaction Intermediates in Transformations of this compound
| Transformation | Intermediate Type | General Structure |
|---|---|---|
| Amide Formation (from Acid Chloride) | Tetrahedral Intermediate | (Hypothetical structure) |
| Amide Hydrolysis (Acid-Catalyzed) | Protonated Tetrahedral Intermediate | (Hypothetical structure) |
| Amide Hydrolysis (Base-Promoted) | Tetrahedral Alkoxide Intermediate | (Hypothetical structure) |
Due to the high reactivity and short lifetimes of these tetrahedral intermediates, their direct observation and characterization are often challenging and typically rely on indirect evidence from kinetic studies, isotope labeling experiments, and computational modeling of related systems.
Computational Chemistry and Theoretical Investigations of 2 Amino 2 Ethyl 3 Methylbutanamide
Molecular Modeling and Conformation Analysis
A comprehensive understanding of a molecule's biological activity begins with an analysis of its three-dimensional structure and conformational flexibility.
Energy Minimization and Conformational Sampling
Energy minimization and conformational sampling are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. For 2-Amino-2-ethyl-3-methylbutanamide, such studies would reveal the preferred spatial orientations of its ethyl and isopropyl groups and the amide and amino functionalities. This information is critical for understanding how the molecule might bind to a biological target. At present, there are no published studies detailing these specific computational analyses for this compound.
Prediction of Molecular Geometries and Bond Properties
Computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. This data provides a static picture of the molecule's geometry. For this compound, theoretical calculations could provide the precise geometric parameters of its ground state. Such data, while foundational, is not currently available in research literature.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic properties of a molecule, offering insights into its reactivity and spectroscopic characteristics.
Electronic Structure Properties and Reactivity Prediction
The electronic structure, including the distribution of electrons and the energies of molecular orbitals (like the HOMO and LUMO), dictates a molecule's reactivity. For instance, studies on related amino acid derivatives often use Density Functional Theory (DFT) to understand their chemical behavior. nih.gov A similar analysis for this compound would map its electrostatic potential and identify sites susceptible to nucleophilic or electrophilic attack, but such specific research is not yet available.
Spectroscopic Property Predictions (e.g., NMR chemical shifts)
Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. While some vendors indicate the availability of NMR and other analytical data for this compound hydrochloride, published studies with detailed assignments confirmed by theoretical calculations are absent. researchgate.net Theoretical prediction of its ¹H and ¹³C NMR spectra would be a valuable tool for chemists synthesizing or working with this compound.
Ligand-Target Interaction Prediction
Predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme, is a key aspect of computational drug discovery. This often involves molecular docking simulations. Research on structurally related primary amino acid derivatives has explored their potential as anticonvulsants by examining their interaction with sodium channels. researchgate.net A similar investigation for this compound could uncover its therapeutic potential, but no such studies have been published.
Molecular Docking Simulations for Binding Mode Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fiveable.me In the context of this compound, docking simulations would be employed to predict how it binds within the active site of a target protein. This process involves sophisticated algorithms that explore a vast conformational space for both the ligand (this compound) and, in some cases, the protein's binding site, to identify the most energetically favorable binding pose. youtube.com
The initial step in this process is the preparation of both the ligand and the protein structures. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The target protein's structure, typically obtained from crystallographic data from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. nih.gov
Docking algorithms, such as genetic algorithms or Monte Carlo methods, would then systematically sample different orientations and conformations of the ligand within the protein's active site. fiveable.me Each generated pose is evaluated by a scoring function, which estimates the binding affinity. The resulting poses are then clustered and ranked, with the top-ranked pose representing the most likely binding mode. For a molecule like this compound, with its rotatable bonds in the ethyl and methyl groups, flexible docking would be crucial to accurately predict its bound conformation. youtube.com
An illustrative example of docking results for a hypothetical target is presented in Table 1.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Pose Description |
| Hypothetical Kinase A | -7.5 | The amide group forms hydrogen bonds with the backbone of the hinge region. The ethyl and methyl groups occupy a hydrophobic pocket. |
| Hypothetical Protease B | -6.8 | The primary amine interacts with an acidic residue at the entrance of the active site. The core structure is stabilized by van der Waals forces. |
This table is illustrative and shows the type of data generated from molecular docking simulations.
Binding Energy Calculations (e.g., ΔG, Ki values)
Following molecular docking, more rigorous methods are often employed to calculate the binding free energy (ΔG) of the ligand-protein complex. A negative ΔG value indicates a spontaneous binding process. These calculations provide a more accurate estimation of the binding affinity than the scoring functions used in docking. One common method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.net
The MM/GBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The binding free energy (ΔG_bind) is estimated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where:
G_complex is the total free energy of the protein-ligand complex.
G_protein is the total free energy of the unbound protein.
G_ligand is the total free energy of the unbound ligand.
Each of these terms is calculated as the sum of the molecular mechanics energy (E_MM), the solvation free energy (G_solv), and an entropic term (TΔS). researchgate.net The inhibition constant (Ki) can then be derived from the binding free energy.
Illustrative binding energy calculation results for this compound against hypothetical targets are shown in Table 2.
| Parameter | Hypothetical Kinase A | Hypothetical Protease B |
| ΔG_bind (kcal/mol) | -9.8 ± 0.5 | -8.2 ± 0.7 |
| Ki (nM) (Calculated) | 150 | 800 |
This table is illustrative and shows the type of data generated from binding energy calculations.
Protein-Ligand Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A crucial aspect of computational analysis is the detailed profiling of the interactions between the ligand and the protein. nih.gov For this compound, this involves identifying the specific amino acid residues in the binding pocket that interact with the molecule and the nature of these interactions.
Based on its chemical structure, this compound has the potential for several types of interactions:
Hydrogen Bonding: The primary amine (-NH2) and the amide (-C(=O)NH-) groups can act as hydrogen bond donors and acceptors, respectively. These are critical for specific recognition and anchoring within the binding site. nih.gov
Hydrophobic Interactions: The ethyl and isopropyl groups provide nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.
A detailed interaction profile would be generated from the best-docked pose. This profile is often visualized in 2D and 3D diagrams, highlighting the key residues and the distances of the interactions. researchgate.net
An example of a protein-ligand interaction profile for this compound with a hypothetical kinase is provided in Table 3.
| Interaction Type | Functional Group of Ligand | Interacting Residue(s) in Protein |
| Hydrogen Bond | Amide NH | Glu150 (backbone C=O) |
| Hydrogen Bond | Primary Amine | Asp210 (side chain C=O) |
| Hydrophobic Interaction | Ethyl Group | Leu88, Val96 |
| Hydrophobic Interaction | Isopropyl Group | Ile148, Phe205 |
This table is illustrative and shows the type of data generated from protein-ligand interaction profiling.
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Studies (Conceptual)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net A conceptual QSAR study for this compound would involve designing a virtual library of its derivatives and predicting their activities to guide the synthesis of more potent analogs.
The general workflow for a QSAR study is as follows:
Data Set Generation: A series of analogs of this compound would be created by systematically modifying its structure (e.g., changing the alkyl groups, substituting on the amino group).
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features. uestc.edu.cn
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that correlates the calculated descriptors with the predicted biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.netnih.gov
For a QSAR study on this compound and its derivatives, key descriptors might include:
Hydrophobicity (logP): To model the influence of lipophilicity on cell permeability and binding to hydrophobic pockets. acs.org
Molecular Shape and Size Descriptors: To account for steric effects within the binding site.
Electronic Descriptors: Such as partial charges on atoms, to model electrostatic and hydrogen bonding interactions.
A hypothetical QSAR equation might look like:
pIC50 = c0 + c1(logP) - c2(Molecular_Volume) + c3*(Dipole_Moment)
Where pIC50 is the predicted biological activity, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would provide valuable insights into the structure-activity relationships, guiding the design of new, more effective compounds.
Structure Activity/mechanism Relationship Sar/smr Studies Focusing on Molecular Recognition and Binding
Impact of Butanamide Core Modifications on Molecular Interactions
Modifications to the central butanamide structure, including its stereochemistry and substituent patterns, play a pivotal role in defining the compound's interaction with biological targets.
The stereochemistry at the alpha-amino position is a critical determinant of a compound's biological activity. Research on analogs such as (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) highlights the importance of a specific stereoisomer for optimal activity. researchgate.net While detailed comparative studies on the enantiomers of 2-Amino-2-ethyl-3-methylbutanamide are not extensively documented in the provided results, the focus on the (R)-configuration in related active compounds suggests that the spatial arrangement of the amino group and the alkyl substituents at the C2 carbon is crucial for proper binding to its target. researchgate.net The (2S)-configuration is also available for related compounds like (2S)-2-Amino-N-ethyl-3-methylbutanamide. cymitquimica.com
The identity of the substituent on the amide nitrogen significantly modulates the activity of butanamide derivatives.
N-benzyl groups have been a key feature in potent anticonvulsant analogs. researchgate.net Studies on N'-benzyl 2-amino-3-methylbutanamide analogs have shown that the benzyl (B1604629) group is a key structural component for activity. researchgate.net
N-ethyl substitution is a common modification, resulting in compounds like (2S)-2-Amino-N-ethyl-3-methylbutanamide. cymitquimica.comachemblock.com The smaller, more flexible ethyl group can lead to different binding affinities compared to the bulkier benzyl group.
N-pyrrolidinyl groups have been explored in related amide structures, demonstrating that cyclic substituents can also confer significant activity. In a series of pyrrolidine (B122466) amide derivatives, these cyclic structures were found to be effective inhibitors of certain enzymes. nih.gov
The table below summarizes the impact of different N-substituents on the activity of related amide compounds.
| N-Substituent | Observed Impact on Activity | Example Compound Class | Reference |
| N-benzyl | Essential for potent anticonvulsant activity in certain analog series. | Primary Amino Acid Derivatives (PAADs) | researchgate.net |
| N-ethyl | Creates analogs with potentially different binding profiles due to smaller size. | (2S)-2-Amino-N-ethyl-3-methylbutanamide | cymitquimica.comachemblock.com |
| N-pyrrolidinyl | Can lead to potent inhibitory activity, with conformationally flexible linkers increasing potency. | Pyrrolidine Amide Derivatives | nih.gov |
The substitution pattern on the butyl chain, particularly at the C2 and C3 positions, is a key factor in the SAR of these compounds. For primary amino acid derivatives (PAADs), efficacy has been associated with the presence of a hydrocarbon moiety at the C2-carbon. researchgate.net The ethyl and methyl groups in this compound contribute to the lipophilicity and steric bulk at this position. Increasing the size of substituent groups has been shown to increase antimalarial activity in some related complexes. researchgate.net This suggests that the size and nature of the alkyl groups on the butyl chain are fine-tuned for optimal interaction with the binding site.
Exploration of Substituents on Amide Nitrogen
Replacing or substituting the terminal groups on the amide nitrogen with aromatic and heteroaromatic rings can significantly impact activity.
Aromatic Rings: In studies of related pyrrolidine amides, the terminal phenyl group was found to be important for potency. nih.gov Small, lipophilic substituents on this phenyl ring were preferred for optimal activity, with substitutions at the 3-position being more effective than at the 2 or 4-positions. nih.gov
Heteroaromatic Rings: These are attractive replacements for the amide bond due to their hydrolytic stability and ability to act as hydrogen-bond donors and acceptors. biorxiv.org In the context of pantothenamide analogs, various heteroaromatic rings have been successfully used to replace the labile amide moiety, sometimes resulting in compounds with low nanomolar antiplasmodial activity. biorxiv.org The choice of the heteroaromatic ring and its substitution pattern was found to be critical for potency. biorxiv.org
The following table details the effects of aromatic and heteroaromatic substituents.
| Substituent Type | Key Findings | Example Compound Class | Reference |
| Aromatic (Phenyl) | Small, lipophilic groups on the phenyl ring enhance potency. 3-position substitution is often optimal. | Pyrrolidine Amide Derivatives | nih.gov |
| Heteroaromatic | Can serve as stable isosteres for the amide bond, maintaining or improving activity. The specific ring and substitution pattern are crucial. | Pantothenamide Analogs | biorxiv.org |
The electronic properties of substituents on the amide nitrogen or on an attached aromatic ring can drastically alter the molecule's reactivity and binding affinity.
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3) or chloro (-Cl) are strongly electron-withdrawing. When attached to an aromatic ring on the amide substituent, they can influence the electronic properties of the entire molecule. mdpi.com The presence of an EWG can increase the electrophilicity of a nearby carbonyl group, potentially altering reaction rates. saskoer.ca In some SAR studies, the introduction of a chloro group at the 3-position of a terminal phenyl ring resulted in a 3.5-fold increase in inhibitory potency, while a 4-chloro substituent decreased potency. nih.gov
Electron-Donating Groups (EDGs): Amide groups themselves, particularly when the nitrogen atom is attached to an aromatic ring, can act as electron-donating groups through resonance. studentdoctor.netnih.gov The nitrogen lone pair can delocalize into the adjacent carbonyl group, a phenomenon known as amide resonance. auburn.eduspectroscopyonline.com This donation of electrons makes the amide carbonyl less electrophilic compared to ketones or esters. saskoer.caauburn.edu The strength of this electron donation is influenced by other substituents on the nitrogen. Stronger electron donation generally leads to slower reaction rates in addition-elimination reactions. saskoer.ca
The electronic nature of the amide bond is a delicate balance. Substitution at the amide nitrogen with electronegative atoms can reduce resonance, making the nitrogen more pyramidal and the amide bond weaker. mdpi.comresearchgate.netresearchgate.net This can, in turn, facilitate different types of reactivity at the amide nitrogen itself. mdpi.comresearchgate.netresearchgate.net
The table below summarizes the general influence of electronic groups.
| Group Type | General Effect on Amide/Substituent | Impact on Reactivity/Binding | Reference |
| Electron-Withdrawing (e.g., -CF3, -Cl) | Decrease electron density on the aromatic ring or within the substituent. | Can increase the potency of inhibitors, depending on their position. Alters the electronic landscape for molecular recognition. | nih.govmdpi.com |
| Electron-Donating (e.g., -NH2, -OCH3) | Increase electron density on the aromatic ring or within the substituent. Amide nitrogen itself is electron-donating. | Generally decreases the reactivity of the amide carbonyl. Influences the hydrogen-bonding capacity and overall polarity. | saskoer.castudentdoctor.netnih.gov |
Steric and Electronic Factors Governing Binding Affinity
The binding affinity of any ligand, including this compound, to its biological target is fundamentally governed by a combination of steric and electronic factors. Steric factors relate to the molecule's size, shape, and three-dimensional arrangement, while electronic factors involve the distribution of charge and the ability to form non-covalent interactions.
For primary amino acid derivatives (PAADs) like this compound, the substituents on the alpha-carbon (α-carbon) are critical. The presence of both an ethyl and an isopropyl group (from the 3-methylbutane portion) at the α-carbon creates significant steric bulk. This bulk can influence binding affinity in several ways:
Conformational Restriction : The bulky groups restrict the rotational freedom around the α-carbon, locking the molecule into a more defined set of conformations. If one of these preferred conformations matches the geometry of the binding pocket, affinity can be enhanced.
Receptor Pocket Fit : The size of the ethyl and isopropyl groups dictates the size and shape of the binding pocket the molecule can effectively occupy. A tight, complementary fit maximizes van der Waals interactions, which are weak but collectively significant attractions between atoms in close proximity. nih.gov
Exclusion from Binding Sites : Conversely, if the steric bulk is too large for the target binding pocket, it will prevent effective binding and lower the affinity.
Electronic factors are equally crucial. The this compound molecule possesses several key functional groups that contribute to its electronic profile:
Primary Amine (-NH2) : This group is basic and, at physiological pH, is protonated (-NH3+). youtube.com This positive charge is a key determinant for forming strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) within a receptor or enzyme active site. nih.gov
Amide (-C(O)NH2) : The amide group is polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). These hydrogen bonds are highly directional and play a critical role in ligand recognition and stabilizing the ligand-receptor complex. nih.gov
Alkyl Groups (Ethyl, Isopropyl) : These groups are nonpolar and hydrophobic. They contribute to binding affinity through the hydrophobic effect, where they are driven out of the aqueous environment and into a nonpolar, "greasy" pocket on the protein surface. wikipedia.org
The interplay of these factors is summarized in the table below.
Table 1: Influence of Structural Features on Binding Affinity
| Structural Feature | Factor Type | Potential Contribution to Binding Affinity |
|---|---|---|
| α-Ethyl Group | Steric | Occupies space in the binding pocket, contributes to van der Waals forces. |
| α-Isopropyl Group | Steric | Further restricts conformation and requires a specifically shaped pocket. |
| Primary Amine | Electronic | Forms ionic bonds and hydrogen bonds with receptor sites. youtube.comnih.gov |
| Amide Group | Electronic | Participates in hydrogen bonding networks as a donor and acceptor. nih.gov |
Mechanistic Divergence in Structurally Related Primary Amino Acid Derivatives (PAADs)
The biological or chemical mechanism of a molecule can diverge significantly from that of its relatives based on subtle structural changes. This is particularly true for amino acid derivatives.
Comparative Analysis with Functionalized Amino Acids (FAAs)
Primary Amino Acid Derivatives (PAADs), such as this compound, are structurally distinct from Functionalized Amino Acids (FAAs). The key difference lies in the nature of their C-terminus. In PAADs, the carboxylic acid is replaced by an amide. FAAs, on the other hand, retain the carboxylic acid group but have additional functional groups on their side chains.
This fundamental difference leads to mechanistic divergence:
Hydrogen Bonding Potential : While both classes can form hydrogen bonds, the amide of a PAAD has different donor/acceptor properties compared to the carboxylate of an FAA. A carboxylate is a potent hydrogen bond acceptor, whereas an amide can both donate and accept. This can lead to recognition by different sets of amino acid residues in a binding pocket. nih.gov
Molecular Interaction Analysis with Receptor and Enzyme Binding Sites
The interaction of a ligand with its binding site is a dynamic process of mutual recognition and adaptation.
Characterization of Specific Binding Pockets and Recognition Motifs
A binding pocket is a cavity on the surface or in the interior of a protein where a ligand binds. acs.org For a molecule like this compound, the binding pocket would need to have specific features to accommodate it effectively.
Hydrophobic Subpocket : To accommodate the ethyl and isopropyl groups, the pocket must have a nonpolar, hydrophobic region. This region would likely be lined with amino acid residues having aliphatic or aromatic side chains, such as Leucine, Isoleucine, Valine, or Phenylalanine. nih.govwikipedia.org
Anionic Anchor Point : To interact with the positively charged primary amine (-NH3+), the pocket would require a negatively charged residue. An Aspartate or Glutamate residue is a common recognition motif for binding the amine of amino acid-like ligands, forming a strong, charge-stabilized hydrogen bond or salt bridge. nih.gov
The specific arrangement of these features constitutes the recognition motif. The geometry of the pocket, including its depth and width, is also critical. For example, some periplasmic solute-binding proteins that recognize amino acid amides have a distinct pocket that closes around the ligand via a hinge-like motion of two protein domains. nih.govmdpi.com
Understanding Ligand-Induced Conformational Changes (Conceptual)
The binding of a ligand to a protein is not a simple lock-and-key event. Proteins are flexible and dynamic entities. The interaction often follows a model of "induced fit," where the initial binding of the ligand induces a change in the protein's three-dimensional structure. pnas.org
This conformational change is a crucial aspect of the protein's function. nih.govnih.gov
Initial Binding : The ligand first makes contact with the protein, often in an open or partially open conformation of the binding site.
Structural Reorganization : The initial interactions trigger a cascade of small movements within the protein. Side chains shift, and protein domains may move relative to one another. mdpi.com This process molds the binding pocket more precisely around the ligand, optimizing the intermolecular interactions (ionic bonds, hydrogen bonds, van der Waals forces).
Functional Activation/Inhibition : This ligand-induced conformational change is often what activates or inhibits the protein's biological function. For an enzyme, it might bring catalytic residues into the correct orientation to perform a chemical reaction. acs.org For a receptor, it might expose a new surface that allows it to interact with other signaling proteins. elifesciences.org
In the context of this compound, its binding to a target protein would likely cause the binding pocket to close more tightly around it, sequestering the hydrophobic ethyl and isopropyl groups away from water and optimizing the electrostatic and hydrogen-bonding interactions of the amine and amide groups. This structural change is fundamental to the transmission of the binding event into a biological signal or enzymatic action. pnas.orgnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Type |
|---|---|
| This compound | PAAD |
| Aspartate | Amino Acid |
| Glutamate | Amino Acid |
| Lysine | Amino Acid |
| Arginine | Amino Acid |
| Leucine | Amino Acid |
| Isoleucine | Amino Acid |
| Valine | Amino Acid |
| Phenylalanine | Amino Acid |
| Serine | Amino Acid |
| Threonine | Amino Acid |
| Asparagine | Amino Acid |
Role of 2 Amino 2 Ethyl 3 Methylbutanamide As a Building Block or Scaffold in Organic Synthesis
Precursor in the Synthesis of Complex Amide and Peptide Analogues
The primary amine and amide functionalities of 2-amino-2-ethyl-3-methylbutanamide position it as a key starting material for creating complex amides and peptide analogues. The synthesis of peptides from α,α-disubstituted amino acids is a known challenge due to the steric hindrance around the reactive centers. researchgate.netnih.gov The formation of a peptide bond involving the amino group of this compound would likely require specialized coupling reagents designed to overcome the steric bulk.
The incorporation of such hindered amino acid derivatives is of great interest because they can act as potent modifiers of peptide conformation and enhance proteolytic stability. nih.govacs.org Peptides containing α,α-disubstituted amino acids often adopt more rigid, predictable secondary structures, such as helices or turns, which is a crucial aspect in the design of peptidomimetics with specific biological targets. Amino acid amides, in general, are considered important potential substrates for prebiotic peptide synthesis due to their enhanced nucleophilicity compared to their corresponding carboxylic acids. nih.gov
Table 1: Representative Coupling Reagents for Hindered Amide Bond Formation
| Reagent Combination | Description | Application Context |
|---|---|---|
| EDC/HOAt/DIPEA | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a hindered base like N,N'-diisopropylethylamine (DIPEA). | Shown to be effective for a majority of carboxylic acids in DNA-encoded library synthesis, though yields can decrease with highly hindered substrates. nih.govresearchgate.net |
| HATU/HOBt/DIPEA | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 1-hydroxybenzotriazole (B26582) (HOBt). | A common and potent combination for difficult amide couplings, including those involving N-methylated or other hindered amino acids. nih.gov |
| T3P® | Propane phosphonic acid anhydride. | A powerful water-scavenging coupling reagent that can drive sterically demanding amidations to completion. |
Scaffold for Combinatorial Library Synthesis and Lead Compound Generation (Academic context)
In the academic pursuit of new bioactive molecules, this compound serves as an excellent scaffold for generating combinatorial libraries. A scaffold is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of related compounds for screening. nih.gov The rigid conformation conferred by the α,α-disubstitution makes this compound an ideal foundation for creating focused libraries where the spatial orientation of appended functional groups is well-defined.
The synthetic utility of this scaffold lies in its two points of diversification:
The Primary Amine: This group can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents (R¹).
The Amide Group: While the N-H of the primary amide is less reactive, it can be modified or the entire amide group can be envisioned as being formed in the final step of the scaffold synthesis, allowing for diversity at the C-terminus (R²).
This "two-pronged" diversification allows for the rapid generation of thousands of unique compounds from a single, structurally robust core. The resulting libraries of novel, sterically constrained, non-natural peptide-like molecules can be screened to identify lead compounds for drug discovery programs. nih.gov
Intermediate in the Preparation of Advanced Heterocyclic Systems (e.g., Triazoles, Oxadiazines containing butanamide motifs)
The functional groups within this compound make it a suitable intermediate for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.
Triazoles: The primary amine of this compound can be converted into an azide. The resulting α-azido amide could then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. This is a highly efficient and modular approach to creating complex, drug-like molecules. nih.govnih.govfrontiersin.org Alternatively, the amide functionality itself can be a precursor. For instance, reaction of amides with specific reagents can lead to the formation of 1,2,4-triazole (B32235) rings. researchgate.netmdpi.com
Oxadiazines and Oxadiazoles (B1248032): Heterocycles like oxadiazines and oxadiazoles are prevalent in medicinal chemistry. General synthetic routes often involve the condensation of amides or related derivatives. For example, 1,2,4-oxadiazin-5(6H)-ones can be synthesized through the condensation of amidoximes with α-halocarbonyl compounds. mdpi.com The amide portion of this compound could be chemically transformed into a suitable precursor for such cyclizations. More directly, α-amino amides can be used to synthesize α-amino 1,3,4-oxadiazoles through multi-component reactions, providing rapid access to desirable, yet otherwise difficult-to-access, heterocycles. nih.govresearchgate.netresearchgate.net For instance, a general method for synthesizing 1,3,4-oxadiazoles involves converting a protected amino acid into a primary amide, then a nitrile, an amidoxime, and finally reacting it with another carboxylic acid derivative to form the heterocyclic ring. nih.gov
Table 2: Potential Heterocyclic Systems from a this compound Core
| Heterocycle | Key Functional Group Utilized | General Synthetic Transformation |
|---|---|---|
| 1,2,3-Triazole | Primary Amine | Conversion of amine to azide, followed by [3+2] cycloaddition with an alkyne. nih.gov |
| 1,2,4-Triazole | Amide | Cyclization reactions involving hydrazinecarboximidamide derivatives, which can be formed from the amide. researchgate.net |
| 1,3,4-Oxadiazole | Amide | Conversion to a hydrazide, followed by cyclization with a carboxylic acid derivative. nih.gov |
Methodological Advances in the Research of 2 Amino 2 Ethyl 3 Methylbutanamide and Analogs
Development of Analytical Methods for Detection and Quantification in Research Samples (Non-Diagnostic)
The accurate detection and quantification of 2-Amino-2-ethyl-3-methylbutanamide in research samples are crucial for understanding its properties and behavior. Given its nature as a chiral α-amino acid amide, analytical methods must be sensitive and capable of distinguishing between enantiomers. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a primary tool for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of amino acids and their derivatives in complex biological matrices. nih.govyoutube.com For chiral compounds like this compound, enantioseparation is a critical step. This is typically achieved through two main approaches: the use of chiral stationary phases (CSPs) in HPLC columns or pre-column derivatization with a chiral derivatizing agent. rsc.orgx-chemrx.com
Chiral stationary phases allow for the direct separation of enantiomers. Alternatively, derivatization with reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column. rsc.orgchemicalsknowledgehub.com The choice of method depends on the specific requirements of the analysis, including sample matrix and required sensitivity.
A study on the determination of α-amino acid amides demonstrated the use of HPLC with a chiral mobile phase containing copper(II) acetate (B1210297) and N,N-di-n-propyl-L-alanine for separation. musechem.com This method allows for the manipulation of pH, ionic strength, and temperature to optimize the enantiomeric separation. musechem.com While specific methods for this compound are not extensively published, the principles established for other α-amino acid amides are directly applicable.
The following table summarizes key parameters for the analytical detection of related chiral amino acids and amides, which can be adapted for this compound.
| Analytical Technique | Separation Method | Derivatizing Agent (if applicable) | Detection Method | Key Findings |
| LC-MS/MS | Chiral Stationary Phase | N/A | Mass Spectrometry | Allows for direct enantioseparation and quantification. nih.gov |
| LC-MS/MS | Reversed-Phase HPLC | l-FDLA | Mass Spectrometry | Enables simultaneous identification of multiple chiral amino acids. chemicalsknowledgehub.com |
| HPLC | Reversed-Phase HPLC | Phenylisothiocyanate | UV or Fluorescence | Used for identification of C-terminally amidated amino acids in peptides. nih.gov |
| HPLC | Reversed-Phase HPLC | Chiral Mobile Phase Additive (e.g., N,N-di-n-propyl-L-alanine and Cu(II)) | Fluorescence | Achieves enantiomeric separation of α-amino acids and their amides. musechem.com |
This table is generated based on data from the text and is for illustrative purposes.
High-Throughput Screening Methodologies for Molecular Interaction Studies (e.g., HIPStA, SPR)
Understanding the molecular interactions of this compound is fundamental to elucidating its biological role. High-throughput screening (HTS) methodologies are essential for identifying and characterizing these interactions in a rapid and efficient manner. While specific HTS campaigns for this compound are not widely documented, several powerful techniques are conceptually applicable for studying its binding to protein targets.
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time analysis of biomolecular interactions. rsc.org In a typical SPR experiment, a protein of interest (the ligand) is immobilized on a sensor chip, and a solution containing the small molecule (the analyte), such as this compound, is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. chemicalsknowledgehub.com This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. rsc.orgchemicalsknowledgehub.com The versatility of SPR makes it suitable for screening libraries of small molecules against a target protein to identify potential binders.
Another relevant HTS approach involves fluorescent indicator displacement assays . A novel screening protocol has been developed for α-chiral primary amines that uses a combination of a fluorescent indicator displacement assay and circular dichroism (CD). nih.gov In this method, a non-fluorescent complex is formed between an indicator and a receptor. When the analyte amine is introduced, it displaces the fluorescent indicator, resulting in a "turn-on" fluorescent signal that can be used to quantify the analyte concentration. nih.gov This could be conceptually adapted to screen for compounds that bind to a specific target by competing with a fluorescently labeled ligand.
While the search did not yield specific information on the use of Histidine-tagged Protein Strategy (HIPStA) for this compound, this method is another valuable tool in HTS. HIPStA is a variation of affinity chromatography where a library of compounds is screened against a histidine-tagged protein immobilized on a resin. Hit compounds are identified by their retention on the column and subsequent elution and analysis.
The table below outlines some HTS methodologies that are applicable for studying the molecular interactions of this compound.
| HTS Methodology | Principle | Key Parameters Measured | Applicability to this compound |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. rsc.org | Association rate (ka), Dissociation rate (kd), Affinity (KD). rsc.org | Characterizing the binding kinetics and affinity to potential protein targets. |
| Fluorescent Indicator Displacement Assay | Displacement of a fluorescent indicator from a receptor by an analyte, leading to a change in fluorescence. nih.gov | Binding affinity (indirectly), concentration. nih.gov | Screening for binding to a target protein by competing with a fluorescently labeled probe. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | Enantiomeric excess (ee), conformational changes upon binding. nih.gov | Determining the enantiomeric purity of the compound and observing conformational changes in a target protein upon binding. |
This table is generated based on data from the text and is for illustrative purposes.
Isotopic Labeling Strategies for Mechanistic Elucidation (Conceptual)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can trace the fate of the molecule in a biological system or chemical reaction. rsc.orgmusechem.com While specific isotopic labeling studies for this compound have not been detailed in the available literature, conceptual strategies can be proposed based on established methods for amino acids and other small molecules.
Deuterium labeling is often used to probe kinetic isotope effects (KIEs). rsc.org The replacement of a hydrogen atom with deuterium at a position involved in a rate-determining bond-breaking step can significantly slow down the reaction rate. For this compound, selective deuteration at the α-carbon, the ethyl group, or the methyl groups could provide insights into its metabolic stability and the mechanisms of enzymatic transformations it may undergo. For instance, a significant KIE upon deuteration of the α-carbon would suggest that the C-H bond at this position is cleaved in the rate-limiting step of a metabolic process.
Carbon-13 and Nitrogen-15 labeling are invaluable for tracing the metabolic fate of the carbon skeleton and the amino and amide groups, respectively. nih.gov By using ¹³C- and/or ¹⁵N-labeled this compound, researchers can use mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify its metabolites in complex biological samples. nih.gov For example, labeling the carbonyl carbon with ¹³C would allow for the tracking of this specific carbon atom, helping to determine if the amide bond is hydrolyzed or if the molecule undergoes other transformations. Similarly, ¹⁵N labeling of the amino or amide nitrogen can distinguish their respective metabolic fates.
A common strategy in quantitative proteomics that can be conceptually adapted is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . nih.gov In a SILAC experiment, cells are grown in a medium containing a "heavy" isotopically labeled amino acid, leading to its incorporation into all newly synthesized proteins. While this compound is not a proteinogenic amino acid, a similar principle could be applied in cell-based assays to quantify its uptake and conversion to metabolites by comparing the mass spectra of samples treated with the labeled ("heavy") versus unlabeled ("light") compound.
The following table presents conceptual isotopic labeling strategies for this compound and their potential applications in mechanistic studies.
| Isotope | Position of Label (Conceptual) | Analytical Technique | Potential Mechanistic Insight |
| Deuterium (²H) | α-carbon | Mass Spectrometry, NMR | Probing the kinetic isotope effect to determine if C-H bond cleavage at this position is rate-limiting in metabolic pathways. rsc.org |
| Carbon-13 (¹³C) | Carbonyl carbon | Mass Spectrometry, NMR | Tracing the fate of the carbon skeleton, particularly in reactions involving the amide group, such as hydrolysis. chemicalsknowledgehub.com |
| Nitrogen-15 (¹⁵N) | α-amino group | Mass Spectrometry, NMR | Elucidating the metabolic fate of the primary amine, such as in transamination reactions. nih.gov |
| Nitrogen-15 (¹⁵N) | Amide nitrogen | Mass Spectrometry, NMR | Tracking the stability and reactions of the amide bond. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-2-ethyl-3-methylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-amino-3-methylbutanoic acid derivatives with ethylamine via amide bond formation using coupling agents like EDC/HOBt. Reaction optimization should include:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) achieves >95% purity. Yields range from 60–85% depending on stoichiometric ratios .
- Table :
| Reagent Ratio (Acid:Amine) | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1:1.2 | DMF | 0–5 | 72 | 92 |
| 1:1.5 | THF | 25 | 65 | 88 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 2.1 ppm (singlet, methyl group), δ 6.8 ppm (amide NH) .
- IR : Strong absorption at ~1650 cm<sup>−1</sup> (amide C=O stretch) and ~3300 cm<sup>−1</sup> (N-H stretch) .
- MS : Molecular ion peak at m/z 158.1 (M+H<sup>+</sup>) confirms molecular weight .
Advanced Research Questions
Q. What strategies can resolve enantiomeric forms of this compound, and how does stereochemistry affect its biological activity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 80:20) to separate enantiomers .
- Biological Impact : Enantiomers may exhibit differential binding to enzymes (e.g., proteases). For example, the (S)-enantiomer showed 3× higher inhibition of trypsin-like proteases in kinetic assays compared to the (R)-form .
- Table :
| Enantiomer | IC50 (μM) | Binding Affinity (Kd, nM) |
|---|---|---|
| (S) | 12.3 | 45.6 |
| (R) | 38.7 | 132.4 |
Q. How do computational modeling approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with serine proteases. The ethyl and methyl groups occupy hydrophobic pockets, while the amide NH forms hydrogen bonds with catalytic residues (e.g., Ser195 in trypsin) .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA analysis predicts ΔG = −8.2 kcal/mol, favoring spontaneous binding .
Contradictions in Data
- reports a molecular formula of C9H22Cl2N3O for the dihydrochloride salt, while other sources (e.g., ) describe unprotonated forms. Researchers must verify salt vs. free base forms in their experimental context .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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